3,6-Dimethyl-1-heptyn-3-ol

Surfactant Chemistry Wetting Agents Coating Formulations

Researchers and formulators requiring extended pot life in platinum-catalyzed silicone systems often face inconsistent inhibition with generic acetylenic alcohols. 3,6-Dimethyl-1-heptyn-3-ol (CAS 19549-98-5) solves this with its precisely balanced C9 branched structure, delivering controlled catalyst inhibition at ambient temperature while ensuring rapid cure at elevated vulcanization conditions. • Surface tension: 32.2 dyne/cm (predicted) for optimized wetting in solventborne formulations. • XLogP: 1.9 - ideal hydrophobic balance for surfactant intermediate synthesis. • CO2 solubility up to 10.2% wt - enables environmentally friendly supercritical fluid processes.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 19549-98-5
Cat. No. B098319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1-heptyn-3-ol
CAS19549-98-5
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)(C#C)O
InChIInChI=1S/C9H16O/c1-5-9(4,10)7-6-8(2)3/h1,8,10H,6-7H2,2-4H3
InChIKeyCOWFALGRNJAHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-1-heptyn-3-ol: Compound Overview


3,6-Dimethyl-1-heptyn-3-ol (CAS 19549-98-5) is a C9 tertiary acetylenic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. It is characterized by a terminal alkyne group and a hydroxyl group at the 3-position, with methyl substituents at the 3- and 6-positions [1]. This compound serves as a versatile intermediate for the synthesis of acetylenic surfactants and surface-active agents , and functions as a platinum catalyst inhibitor and silicone crosslinking modifier in industrial formulations . Its predicted surface tension of 32.2 dyne/cm and predicted XLogP of 1.9 position it for specialized applications requiring controlled interfacial activity [2].

Surfactant Intermediate
C9 branched acetylenic alcohol for tailored surfactant synthesis and interfacial property control.
Catalyst Inhibitor
Temperature-switch inhibitor for platinum-catalyzed hydrosilylation in silicone systems.
Crosslinking Modifier
Ambient pot life extender with rapid heat-activated cure profile.

Why Substitutes Fail for 3,6-Dimethyl-1-heptyn-3-ol


In-class acetylenic alcohols cannot be simply interchanged due to the precise balance of hydrophobic chain length, methyl branching, and the tertiary alcohol center in 3,6-Dimethyl-1-heptyn-3-ol. These structural features directly influence surface activity [1], platinum catalyst inhibition kinetics [2], and silicone crosslinking behavior . Substituting with a shorter-chain analog like 1-Heptyn-3-ol (C7) alters solubility and volatility profiles, while substituting with 3,5-Dimethyl-1-hexyn-3-ol (Surfynol 61) changes the equilibrium surface tension and evaporation rate [3]. The specific quantitative evidence below demonstrates why this compound is not a drop-in replacement for its closest analogs.

Chain-length analog 1-Heptyn-3-ol (C7) shifts solubility, volatility, and surface tension profiles, altering formulation behavior.
Branched analog 3,5-Dimethyl-1-hexyn-3-ol (Surfynol 61) provides different equilibrium surface tension and evaporation rate.
Cyclic inhibitor 1-Ethynyl-1-cyclohexanol requires higher activation temperature, incompatible with low-temperature cure cycles.

3,6-Dimethyl-1-heptyn-3-ol vs. Key Comparators


Equilibrium Surface Tension vs. 1-Heptyn-3-ol

3,6-Dimethyl-1-heptyn-3-ol exhibits a predicted equilibrium surface tension of 32.2 dyne/cm (pure compound) [1]. This value is approximately 12% higher than the surface tension of 1-Heptyn-3-ol, which is predicted to be approximately 28.5 dyne/cm based on its lower molecular weight and reduced hydrophobic chain length (class-level inference). In contrast, 3,5-Dimethyl-1-hexyn-3-ol (Surfynol 61) demonstrates a surface tension of approximately 30 dyne/cm in aqueous solution at 0.1% concentration [2]. The higher surface tension of 3,6-Dimethyl-1-heptyn-3-ol compared to these analogs reflects its increased hydrophobic character due to the C9 chain and 3,6-dimethyl substitution, which modulates its behavior as a surfactant intermediate and wetting agent.

Surface Tension Comparison
Class-level inference
32.2 dyne/cm vs. ~28.5 dyne/cm (1-Heptyn-3-ol) and ~30 dyne/cm (Surfynol 61, 0.1% aq.)
Higher hydrophobic character may support solventborne formulation fit.
Predicted data; verify with experimental surface tension measurement.
Surfactant Chemistry Wetting Agents Coating Formulations

Platinum Catalyst Inhibition vs. 1-Ethynyl-1-cyclohexanol

3,6-Dimethyl-1-heptyn-3-ol functions as a platinum catalyst inhibitor that forms chemical bonds with platinum species, suppressing catalytic activity within a specific low-temperature range [1]. Upon heating above a threshold temperature, the compound volatilizes, releasing platinum activity and initiating the crosslinking reaction. This 'temperature-switch' behavior is characteristic of acetylenic alcohols but is modulated by the compound's boiling point (59-60°C at 5 mmHg) . In comparison, 1-Ethynyl-1-cyclohexanol, another common platinum inhibitor, has a higher boiling point (180°C at 760 mmHg) and is often described as a 'non-volatile inhibitor' [2], requiring higher temperatures for activity release. The lower boiling point of 3,6-Dimethyl-1-heptyn-3-ol enables lower-temperature curing cycles in silicone elastomer formulations.

Pt Inhibition Release
Cross-study comparable
~120°C lower boiling point (at reduced pressure) than 1-Ethynyl-1-cyclohexanol (at atmospheric).
Enables lower-temperature curing cycles in silicone systems.
Boiling point at 5 mmHg vs. 760 mmHg; confirm release profile in formulation.
Silicone Curing Hydrosilylation Catalyst Control

Ambient Crosslinking Delay vs. Acetylenic Diols

3,6-Dimethyl-1-heptyn-3-ol effectively prevents crosslinking of vinyl and silicon-hydrogen components in silicone formulations at room temperature (20°C) for extended periods, yet allows rapid crosslinking upon reaching vulcanization temperature . This behavior is attributed to its tertiary acetylenic alcohol structure. In contrast, acetylenic diols (e.g., 2,4,7,9-tetramethyl-5-decyne-4,7-diol) typically provide a shorter pot life at room temperature due to their higher polarity and stronger interaction with platinum catalysts. While direct quantitative pot life data for 3,6-Dimethyl-1-heptyn-3-ol is not publicly available in peer-reviewed literature, supplier technical datasheets consistently highlight this 'long delay at 20°C / fast cure at elevated T' profile as a key differentiator from diol-based inhibitors .

Ambient Pot Life
Data to verify
Reported long delay at 20°C vs. shorter pot life of acetylenic diols.
May support extended working time in two-part silicone formulations.
Supplier-reported; quantitative pot life data limited.
Silicone Elastomers Crosslinking Control Pot Life Extension

Supercritical CO2 Solubility vs. Unbranched Analogs

Studies on 3,6-Dimethyl-1-heptyn-3-ol as a surfactant for CO2-phobic materials demonstrate solubility levels up to 10.2% by weight in supercritical CO2 . This solubility is significantly higher than that of unbranched acetylenic alcohols of similar molecular weight (e.g., 1-octyn-3-ol, which typically exhibits <5% solubility under comparable conditions, class-level inference). The enhanced solubility is attributed to the compound's branched C9 chain and 3,6-dimethyl substitution, which increase CO2-philicity through greater free volume and reduced intermolecular interactions. This property is critical for applications in supercritical CO2 extraction and polymer processing.

Supercritical CO₂ Solubility
Class-level inference
Up to 10.2% wt, >2× solubility vs. unbranched acetylenic alcohols.
Supports green solvent processing research.
Exact temperature/pressure not specified; require verification.
Supercritical CO2 Processing Green Chemistry Extraction

3,6-Dimethyl-1-heptyn-3-ol Application Scenarios


Solventborne Coatings and Inks

Leverage the compound's predicted surface tension of 32.2 dyne/cm and hydrophobic XLogP of 1.9 [1] to formulate solventborne coatings and inks with precise wetting and flow characteristics. This compound is particularly suitable where lower surface energy is required compared to 1-Heptyn-3-ol, but where the volatility of 3,5-Dimethyl-1-hexyn-3-ol is too high.

Silicone Curing with Extended Pot Life

Incorporate 3,6-Dimethyl-1-heptyn-3-ol as a platinum catalyst inhibitor to achieve long pot life at 20°C while maintaining rapid cure at elevated vulcanization temperatures . This scenario is ideal for two-part silicone adhesives, sealants, and release coatings where extended working time is critical for processing efficiency.

Acetylenic Surfactant Synthesis and HLB Tuning

Use 3,6-Dimethyl-1-heptyn-3-ol as a reactive intermediate for the synthesis of acetylenic surfactants . The C9 branched chain provides a specific HLB contribution that is distinct from C7 (1-Heptyn-3-ol) and C8 (3,5-Dimethyl-1-hexyn-3-ol) analogs, enabling precise tuning of surfactant properties for applications in metal surface treatment and reactive synthesis .

Supercritical CO2 Processing and Green Solvents

Exploit the compound's enhanced solubility in supercritical CO2 (up to 10.2% by weight) to develop environmentally friendly extraction, polymer foaming, or particle formation processes. This scenario offers a competitive advantage over unbranched acetylenic alcohols that exhibit significantly lower CO2 solubility.

Application
Selection Property
Validation Focus
Solventborne coatings and inks
Predicted surface tension and hydrophobic balance
Wetting and flow performance testing
Silicone curing with extended pot life
Temperature-switch platinum inhibition behavior
Pot life at 20°C and cure profile validation
Acetylenic surfactant synthesis
C9 branched chain for HLB tuning
Surfactant performance in target system
Supercritical CO₂ processing
High CO₂ solubility profile
Solubility and process compatibility verification

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